1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185293-40-6
VCID: VC2918634
InChI: InChI=1S/C11H15N3O2.2ClH/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15;;/h2-3,6-7,15-16H,4-5,12H2,1H3;2*1H
SMILES: CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O.Cl.Cl
Molecular Formula: C11H17Cl2N3O2
Molecular Weight: 294.17 g/mol

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride

CAS No.: 1185293-40-6

Cat. No.: VC2918634

Molecular Formula: C11H17Cl2N3O2

Molecular Weight: 294.17 g/mol

* For research use only. Not for human or veterinary use.

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride - 1185293-40-6

Specification

CAS No. 1185293-40-6
Molecular Formula C11H17Cl2N3O2
Molecular Weight 294.17 g/mol
IUPAC Name 1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol;dihydrochloride
Standard InChI InChI=1S/C11H15N3O2.2ClH/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15;;/h2-3,6-7,15-16H,4-5,12H2,1H3;2*1H
Standard InChI Key GAINQHMCXXGNER-UHFFFAOYSA-N
SMILES CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O.Cl.Cl
Canonical SMILES CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride belongs to the benzimidazole family, characterized by a benzene ring fused to an imidazole ring. This heterocyclic structure forms the foundation for numerous compounds with diverse biological activities. The compound is recognized by several chemical identifiers that facilitate its tracking and characterization in scientific literature and databases.

Table 1: Chemical Identifiers of 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol Dihydrochloride

Identifier TypeValue
CAS Registry Number1185293-40-6
PubChem CID46736506
Molecular FormulaC11H17Cl2N3O2
IUPAC Name1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol;dihydrochloride
MDL NumberMFCD11506572
InChIInChI=1S/C11H15N3O2.2ClH/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15;;/h2-3,6-7,15-16H,4-5,12H2,1H3;2*1H
InChIKeyGAINQHMCXXGNER-UHFFFAOYSA-N
SMILESCC(C1=NC2=C(N1CCO)C=CC(=C2)N)O.Cl.Cl
DSSTox Substance IDDTXSID10673820
WikidataQ82595437

Structural Features

The compound features several key structural elements that define its chemical properties and potential biological activities:

  • A benzimidazole core structure comprising a benzene ring fused with an imidazole ring

  • An amino (-NH2) group at the 5-position of the benzimidazole ring

  • A 2-hydroxyethyl group (-CH2CH2OH) attached to the N1 position of the imidazole ring

  • An ethanol moiety (CH3CH(OH)-) at the 2-position of the benzimidazole

  • Two hydrochloride molecules forming the dihydrochloride salt

The parent compound, identified as 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol (PubChem CID 6499092), serves as the free base form of this molecular entity .

Physical and Chemical Properties

Molecular Properties

The physical and chemical properties of 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride provide important insights into its behavior under various conditions and its potential applications in research settings.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight294.17 g/mol
Physical StateSolid (at standard conditions)
Minimum Purity (Commercial)95%
Storage RecommendationsStore long-term in a cool, dry place
Creation Date in DatabasesJuly 26, 2010
Last Modification in DatabasesFebruary 8, 2025

Solubility and Stability

As a dihydrochloride salt, this compound is expected to exhibit enhanced water solubility compared to its parent compound. The formation of the hydrochloride salt typically increases water solubility of nitrogen-containing heterocyclic compounds, which is often advantageous for research applications requiring aqueous solutions. The storage recommendation to keep the compound in a cool, dry place suggests potential sensitivity to moisture and temperature variations, which is common for many pharmaceutical-grade compounds .

CategoryIdentifierDescription
Signal WordWarning
Hazard StatementsH315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 Various safety precautions including using proper ventilation, wearing protective equipment, washing after handling, and proper storage and disposal

Related Compounds and Structural Relationships

Parent Compound

The parent compound of 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride is 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol (PubChem CID 6499092) . The dihydrochloride salt formation typically enhances water solubility while potentially altering other physicochemical properties such as stability, melting point, and bioavailability compared to the free base form.

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